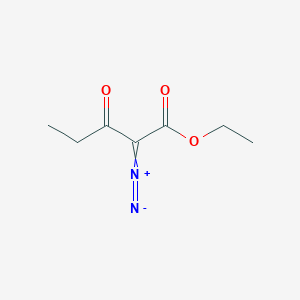

Ethyl 2-diazo-3-oxopentanoate

CAS No.:

Cat. No.: VC3335368

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O3 |

|---|---|

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | ethyl 2-diazo-3-oxopentanoate |

| Standard InChI | InChI=1S/C7H10N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h3-4H2,1-2H3 |

| Standard InChI Key | IAWGHLWEWCORHS-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C(=[N+]=[N-])C(=O)OCC |

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 2-diazo-3-oxopentanoate belongs to the family of α-diazo β-ketoesters, containing a diazo group (N₂) at the α-position to both carbonyl functionalities. The molecular structure consists of an ethyl ester group, a central carbon bearing the diazo functionality, and a 3-oxopentanoate moiety. This unique arrangement creates a compound with high reactivity due to the electron-withdrawing effects of both carbonyl groups flanking the diazo carbon. The presence of the diazo group introduces nitrogen as a leaving group, which facilitates various transformations including C-H insertion reactions, cycloadditions, and ylide formation with appropriate substrates .

Physical and Chemical Properties

Ethyl 2-diazo-3-oxopentanoate exhibits distinctive physical properties characteristic of diazo compounds. It typically presents as a yellow liquid or solid, with the coloration resulting from the conjugated diazo chromophore. The compound shows significant stability compared to simpler diazo compounds, attributed to the resonance stabilization provided by the adjacent carbonyl groups. Nevertheless, it retains the reactivity expected of diazo compounds, particularly toward transition metal catalysts that can generate carbene intermediates .

Reactivity Profile

The reactivity of ethyl 2-diazo-3-oxopentanoate is primarily governed by the diazo functionality, which serves as a carbene precursor under appropriate conditions. This compound can undergo:

-

Metal-catalyzed decomposition to form metal carbene complexes

-

Wolff rearrangement to generate ketenes

-

C-H insertion reactions leading to C-C bond formation

-

Cycloaddition reactions for heterocycle synthesis

-

Nucleophilic additions at the diazo carbon

These reactive pathways make the compound exceptionally valuable in constructing complex molecular frameworks through carbon-carbon and carbon-heteroatom bond formation .

Synthesis Methods

Diazo Transfer Reactions

The most common approach to synthesizing ethyl 2-diazo-3-oxopentanoate involves diazo transfer reactions using ethyl 3-oxopentanoate as the starting material. This method employs diazo transfer reagents such as tosyl azide, mesyl azide, or 4-dodecylbenzenesulfonyl azide in the presence of a base. The reaction proceeds through deprotonation of the active methylene group in ethyl 3-oxopentanoate, followed by nucleophilic attack on the diazo transfer reagent. The base typically used for this transformation is triethylamine or potassium carbonate, which facilitates the formation of the enolate intermediate essential for successful diazo transfer .

Continuous Flow Synthesis

Recent advancements have led to the development of continuous flow methods for synthesizing diazo compounds including ethyl 2-diazo-3-oxopentanoate. This approach offers significant advantages over batch processes, particularly regarding safety and scalability. The continuous flow setup allows for better heat management, reduced reaction volumes, and controlled generation of potentially hazardous intermediates. The process typically employs microreactors with precise temperature control, enabling safer and more efficient production of diazo compounds .

Comparative Synthesis Approaches

Table 1: Comparison of Different Synthesis Methods for Ethyl 2-Diazo-3-Oxopentanoate

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Diazo Transfer | Tosyl azide, Et₃N | 0-25°C, 3-4h | 65-75 | Simple setup, widely applicable | Safety concerns, moderate scale |

| Continuous Flow | 4-DBSA, K₂CO₃ | 15-20°C, flow rate: 1 mL/min | 80-90 | Improved safety, scalable | Specialized equipment required |

| Modified Base Method | p-ABSA, DBU | -10°C to RT, 5-6h | 70-80 | Higher yields, milder conditions | More expensive reagents |

The continuous flow synthesis represents a significant advancement in the safe production of diazo compounds, addressing the inherent hazards associated with these reactive intermediates while maintaining high chemical efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information about ethyl 2-diazo-3-oxopentanoate. Based on comparable diazo compounds described in the search results, the ¹H NMR spectrum would likely show characteristic signals including:

-

A triplet at approximately δ 0.88-1.25 ppm corresponding to the terminal methyl group of the ethyl ester

-

A triplet around δ 1.0-1.1 ppm from the methyl group of the pentanoate chain

-

A quartet at approximately δ 2.5-2.6 ppm representing the methylene adjacent to the ketone

-

A quartet at approximately δ 4.2-4.3 ppm assigned to the methylene of the ethyl ester

The absence of a signal for the α-proton (between the carbonyl groups) distinguishes the diazo compound from its precursor, confirming successful diazo incorporation. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons (approximately δ 166-205 ppm) and the diazo carbon (approximately δ 60-65 ppm) .

Infrared Spectroscopy

Infrared (IR) spectroscopy is particularly valuable for identifying diazo compounds, as the N=N stretching vibration produces a distinctive strong absorption band in the region of 2000-2100 cm⁻¹. For ethyl 2-diazo-3-oxopentanoate, this diazo stretching band is typically observed around 2080 cm⁻¹. Additional characteristic IR bands include:

-

C=O stretching of the ketone (approximately 1670-1700 cm⁻¹)

-

C=O stretching of the ester (approximately 1720-1740 cm⁻¹)

-

C-O stretching vibrations (approximately 1200-1250 cm⁻¹)

-

C-H stretching of alkyl groups (approximately 2850-2950 cm⁻¹)

The presence of the diazo stretching band, together with the two distinct carbonyl stretching bands, provides definitive identification of the compound's structural features .

Mass Spectrometry

Mass spectrometric analysis of ethyl 2-diazo-3-oxopentanoate typically reveals characteristic fragmentation patterns. Based on similar compounds in the search results, the molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns include:

-

Loss of nitrogen (N₂) from the diazo group

-

McLafferty rearrangement of the ester functionality

-

Cleavage of the C-C bond adjacent to the ketone carbonyl

These distinctive fragmentation patterns assist in structural confirmation and purity assessment of the synthesized compound .

Applications in Organic Synthesis

Heterocycle Synthesis

Ethyl 2-diazo-3-oxopentanoate serves as a versatile building block in the synthesis of various heterocyclic compounds. Notably, it has been employed in the synthesis of indole derivatives through Rh(III)-catalyzed C-H activation/annulation reactions with imidamides. This transformation involves C-N cleavage of the imidamide and C-C(acyl) cleavage of the diazo compound, resulting in N-unprotected indoles. The reaction proceeds through a rhodacyclic intermediate and releases an amide coproduct derived from both starting materials .

C-H Activation Reactions

The compound participates effectively in C-H activation processes catalyzed by transition metals, particularly rhodium complexes. These reactions exploit the carbene-generating capability of the diazo functionality to enable C-H insertion at typically unreactive positions. When ethyl 2-diazo-3-oxopentanoate is utilized with naphthylamines in the presence of [RuCl₂(p-cymene)]₂ catalyst and cesium acetate, it produces valuable 2,2-disubstituted indole derivatives. This transformation proceeds under relatively mild conditions (65°C in a water-ethanol mixture) and demonstrates good functional group tolerance .

Synthesis of β-Keto Esters

Ethyl 2-diazo-3-oxopentanoate serves as a precursor to ethyl 3-oxohexanoate and related β-keto esters through controlled decomposition reactions. These β-keto esters are valuable synthetic intermediates for numerous transformations, including aldol reactions, Michael additions, and cyclization processes leading to heterocycles. The conversion from the diazo compound to the corresponding β-keto ester can be achieved through various methods, including thermal decomposition, photolysis, or transition metal-catalyzed nitrogen extrusion .

Table 2: Applications of Ethyl 2-Diazo-3-Oxopentanoate in Organic Synthesis

Recent Research Developments

Green Chemistry Approaches

Recent research has focused on developing more environmentally benign methods for synthesizing and utilizing ethyl 2-diazo-3-oxopentanoate. The continuous flow synthesis approach represents a significant advancement in green chemistry practices for diazo compounds. This method reduces solvent consumption, minimizes waste generation, and improves energy efficiency compared to traditional batch processes. Additionally, the use of less hazardous diazo transfer reagents and catalytic systems has been explored to reduce the environmental impact of these synthetic procedures .

Novel Catalytic Systems

Innovative catalytic systems for transformations involving ethyl 2-diazo-3-oxopentanoate continue to emerge in the scientific literature. These include:

-

Heterogeneous catalysts that facilitate easier separation and recycling

-

Dual catalyst systems that enable tandem transformations

-

Photocatalytic methods that operate under milder conditions

-

Chiral catalysts that provide stereoselective transformations

These catalytic innovations expand the synthetic utility of ethyl 2-diazo-3-oxopentanoate while enhancing reaction efficiency and selectivity .

Mechanistic Investigations

Detailed mechanistic studies have provided valuable insights into the reaction pathways involving ethyl 2-diazo-3-oxopentanoate. In particular, the isolation of rhodacyclic intermediates from reactions with imidamides has shed light on the C-H activation/annulation processes. These mechanistic investigations facilitate the rational design of new transformations and the optimization of existing methodologies. Understanding the electronic and steric factors governing these reactions enables more predictable and controlled synthetic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume